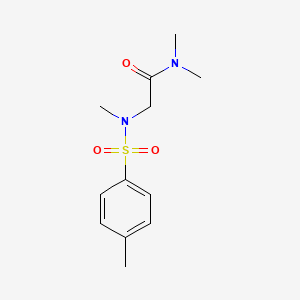

2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide

Descripción

Propiedades

IUPAC Name |

N,N-dimethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-10-5-7-11(8-6-10)18(16,17)14(4)9-12(15)13(2)3/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWAWGTWSNJHSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antibacterial and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzymes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues of N,N-Dimethylacetamide Derivatives

N,N-Dimethylacetamide derivatives vary widely based on substituents attached to the acetamide oxygen or nitrogen. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of N,N-Dimethylacetamide Derivatives

Key Observations :

Substituent Effects on Bioactivity: The sulfonamido group in the target compound may enhance binding to bacterial enzymes or receptors, similar to sulfonamide drugs like sulfamethoxazole . Phenoxy derivatives (e.g., 2,4-dichlorophenoxy) exhibit herbicidal activity, likely due to structural mimicry of plant growth regulators .

Thermal Stability: Sulfonamido derivatives generally show higher melting points compared to phenoxy analogues due to stronger intermolecular interactions (e.g., hydrogen bonding) .

Synthetic Challenges: Introducing sulfonamido groups requires controlled conditions to avoid over-sulfonylation, as seen in ’s use of sodium hydride and ethyl iodide for selective alkylation . Phenoxy derivatives often utilize nucleophilic aromatic substitution or Ullmann coupling for aryl-ether formation .

Comparison with Sulfonamide-Containing Analogues

Sulfonamides are a critical class in medicinal chemistry. Below is a comparison with structurally related sulfonamides:

Key Findings :

- Steric and Electronic Effects : The N,4-dimethylphenyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., 4-nitrophenylmethoxy in ), improving target engagement .

- Crystal Packing : highlights that sulfonamide-O atoms participate in C–H⋯O interactions, influencing solid-state stability and solubility .

Actividad Biológica

2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide is C12H16N2O2S. Its structure features a sulfonamide group attached to a dimethylacetamide moiety, which may influence its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. Studies have shown that 2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide demonstrates effective inhibition against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis pathways, similar to other sulfonamides.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study:

A study conducted on MCF-7 breast cancer cells revealed that treatment with 2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

The biological activity of 2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

- Receptor Interaction: It may also modulate signaling pathways by interacting with cellular receptors involved in apoptosis and cell proliferation.

Toxicological Profile

While investigating the biological activity, it is essential to consider the toxicological aspects associated with this compound. Reports indicate that high concentrations may lead to hepatotoxicity and other adverse effects in animal models.

Toxicity Study Findings:

- In a chronic exposure study on rats, doses exceeding 200 mg/kg body weight resulted in significant liver enzyme elevation, indicating potential liver damage.

- Acute exposure cases have reported symptoms such as jaundice and abdominal pain, highlighting the need for careful handling and dosage regulation.

Q & A

Q. Key factors influencing yields :

- Base selection : Strong bases (e.g., NaH) improve deprotonation efficiency but may require anhydrous conditions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

- Temperature control : Exothermic reactions (e.g., sulfonylation) require gradual reagent addition to avoid side products .

Q. Example synthesis data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonamide formation | 4-Methylbenzenesulfonyl chloride, NaH, DMF | ~60% | |

| Acetamide coupling | Dimethylamine, ethyl iodide, methanol | 45% |

Basic: How is the molecular structure of 2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide characterized?

Answer:

Structural characterization employs:

Spectroscopy :

- NMR : H and C NMR identify substituent environments (e.g., methyl groups at δ 2.8–3.1 ppm for N,N-dimethyl) .

- MS : Molecular ion peaks (e.g., m/z 408.5 for related sulfonamides) confirm molecular weight .

Crystallography :

Q. Critical considerations :

- Sample purity : Impurities (e.g., unreacted starting materials) distort spectral interpretations .

- Crystal growth : Slow evaporation from methanol yields diffraction-quality crystals .

Advanced: How can computational methods resolve contradictions in the compound’s resonance stabilization (amidicity)?

Answer:

Discrepancies between theoretical and experimental amidicity values arise due to:

Q. Computational strategies :

COSNAR (Carbonyl Substitution Nitrogen Atom Replacement) : Quantifies resonance via bond order comparisons .

Isodesmic trans-amidation : Calibrates amidicity relative to N,N-dimethylacetamide (DMAC) using energy differences .

Q. Example findings :

| Compound Type | Amidicity (% of DMAC) | Method |

|---|---|---|

| Planar acyclic amide | 85–95% | COSNAR |

| β-lactam derivatives | >100% | Isodesmic |

Advanced: What strategies optimize the compound’s synthesis yield while minimizing byproducts?

Answer:

Optimization approaches :

Catalyst screening : Transition metal catalysts (e.g., Pd for coupling reactions) improve regioselectivity .

Stepwise purification : Column chromatography after each step removes intermediates before subsequent reactions .

Reaction monitoring : TLC or in-situ IR tracks progress to halt reactions at maximal conversion .

Q. Case study :

- Patented method : Using pentanamidine salts in stepwise acetylation increased yield by 20% compared to single-step protocols .

Basic: What safety protocols are critical when handling 2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide?

Answer:

Safety measures :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .

- Waste disposal : Segregate organic waste for incineration to prevent environmental contamination .

Q. Stability considerations :

- Light sensitivity : Store in amber glassware to prevent photodegradation .

- Moisture control : Anhydrous conditions prevent hydrolysis of the acetamide group .

Advanced: How does the compound’s sulfonamido group influence its biological activity?

Answer:

The sulfonamido moiety contributes to:

Enzyme inhibition : Binds to active sites of metalloenzymes (e.g., carbonic anhydrase) via sulfonamide-Zn interactions .

Antimicrobial activity : Disrupts folate biosynthesis in pathogens, as seen in sulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.